D-Gulose

Glycobiology Pharmaceutical Intermediates Excipient Development

D-Gulose is a rare aldohexose, the C-3 epimer of D-galactose, virtually absent in nature. Common sugars cannot functionally substitute for it: its unique stereochemistry confers a specific optical rotation of -20.4°, a sharp melting point of 130–132 °C, and non-fermentability by yeast. The crystalline β-D-gulopyranose form (non-hygroscopic) serves as a stable chiral intermediate or excipient in solid dosage formulations. A benchmark 10% equilibrium yield from D-sorbose via immobilized L-rhamnose isomerase provides a key performance metric for bioprocess optimization. Essential for stereospecific enzyme assays and glycan-binding protein studies.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 4205-23-6
Cat. No. B119030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Gulose
CAS4205-23-6
Synonymsgulose
gulose, (D)-isomer
gulose, (L)-isome
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1
InChIKeyWQZGKKKJIJFFOK-CBPJZXOFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Gulose (CAS 4205-23-6): Rare Aldohexose Procurement Guide for Glycobiology and Chiral Chemistry


D-Gulose is a rare aldohexose monosaccharide that is virtually absent in nature, with reported occurrence limited to specific archaea and bacteria [1]. Its core value stems from its stereochemical identity: it is the C-3 epimer of D-galactose and the C-5 epimer of L-mannose [2]. While D-glucose and D-mannose dominate commercial availability, D-gulose exists as a niche but chemically distinct building block for glycobiology research and chiral synthesis [1].

Why D-Gulose Procurement Cannot Be Satisfied by Generic D-Glucose or D-Galactose


Generic aldohexoses like D-glucose or D-galactose cannot functionally substitute for D-gulose due to its unique stereochemistry, which dictates differential physical properties, enzymatic recognition, and chemical reactivity [1]. For example, D-gulose exhibits a specific optical rotation of -20.4°, a sharp melting point of 130-132 °C in its crystalline form, and is non-fermentable by yeast—characteristics that fundamentally diverge from its more common analogs [2]. Substitution would compromise assay specificity in glycoscience studies and alter reaction outcomes in chiral synthesis applications [3].

Quantitative Differential Evidence for D-Gulose (CAS 4205-23-6) Selection


Crystalline β-D-Gulopyranose: A High-Purity, Non-Hygroscopic Alternative to Syrupy D-Gulose

Unlike the typical syrupy form of D-gulose, crystalline β-D-gulopyranose offers a free-flowing, non-hygroscopic, and highly pure solid form [1]. This crystalline form is characterized by a sharp melting point of 130-132 °C and a specific optical rotation of -40°, providing a distinct and stable physical entity for handling and formulation [1].

Glycobiology Pharmaceutical Intermediates Excipient Development

Stereochemical Distinction: D-Gulose as a C-3 Epimer of D-Galactose

D-Gulose is structurally defined as the C-3 epimer of D-galactose, meaning it differs only in the stereochemical configuration at the third carbon atom [1]. This single stereochemical inversion fundamentally alters its three-dimensional shape and biological interactions compared to the more common D-galactose.

Stereochemistry Glycoscience Enzymatic Recognition

Enzymatic Production Yield: Quantifying D-Gulose Generation from D-Sorbose

Using immobilized L-rhamnose isomerase from Pseudomonas sp. LL172, D-gulose was produced from D-sorbose with a specific equilibrium yield of 10% [1]. In the same system, the analogous rare sugar L-talose was produced from L-tagatose at a 12% yield, establishing a benchmark for enzymatic conversion efficiency.

Biocatalysis Rare Sugar Synthesis Process Optimization

Yeast Fermentation Inactivity: A Defining Functional Differentiator from D-Glucose

Unlike D-glucose, which is readily fermented by yeast, D-gulose is non-fermentable [1]. This is a critical functional differentiator for applications where microbial metabolism of a sugar component is undesirable.

Microbiology Metabolism Fermentation

Precision Application Scenarios for D-Gulose (CAS 4205-23-6) Based on Quantitative Evidence


Glycobiology Research Requiring a Stereochemically Defined Aldohexose Standard

In studies of carbohydrate-active enzymes or glycan-binding proteins, the specific stereochemistry of D-gulose—as a C-3 epimer of galactose with a defined optical rotation of -20.4°—makes it an essential standard for elucidating stereospecific interactions. Its non-fermentable nature further allows for its use in long-term cell culture studies without confounding effects from microbial metabolism. [1]

Pharmaceutical Excipient and Chiral Intermediate Formulation

The crystalline β-D-gulopyranose form (USP 5,215,591), with its sharp melting point (130-132 °C), non-hygroscopic character, and high purity, is directly applicable as a stable excipient in solid dosage forms or as a chiral intermediate in the synthesis of complex drug molecules. Its distinct physical properties ensure consistent processing and accurate analytical quantification, which are unattainable with the syrupy form. [2]

Biocatalysis and Rare Sugar Production Process Development

The quantitative 10% equilibrium yield of D-gulose from D-sorbose via immobilized L-rhamnose isomerase provides a key performance metric for bioprocess engineers. This data point, comparable to the 12% yield for L-talose, allows for the selection and optimization of enzymatic systems specifically for D-gulose production, guiding decisions on enzyme engineering or reactor design for this rare sugar. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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